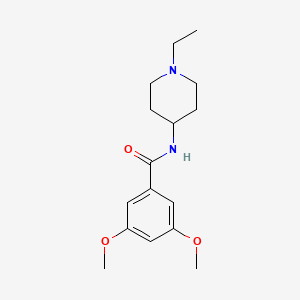

![molecular formula C26H16BrFN2OS B4619444 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4619444.png)

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-phenylnicotinonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, including bromination, fluoro-substitution, and coupling reactions. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, has been achieved through a practical method involving diazotization and subsequent reactions, highlighting the challenges and innovations in the synthesis of such compounds (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structures of certain thiophene derivatives have been determined, revealing intermolecular interactions and the overall molecular geometry (Pham et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse, involving reactions with various reagents and under different conditions. Studies on similar compounds have shown a range of reactions, including those with hydrazidoyl halides and the formation of various heterocycles (Abdelhamid & Shiaty, 1988).

Applications De Recherche Scientifique

Practical Synthesis of Intermediates

The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of bromophenyl and fluorophenyl groups in pharmaceutical synthesis. This compound is produced via a cross-coupling reaction, demonstrating the utility of bromo and fluoro substitutions in facilitating synthetic transformations for large-scale production (Qiu et al., 2009).

Halogen-substituent Effects on Spectroscopic Properties

The effects of halogen substituents, such as bromo and fluoro groups, on the spectroscopic properties of compounds have been explored, with findings that halogenation can significantly influence the electronic and photophysical behaviors of molecules. This is relevant for designing materials with specific optical properties (Misawa et al., 2019).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel compounds containing thiophene derivatives has shown potential applications in optoelectronics and as molluscicidal agents. These studies underscore the versatility of thiophene and its derivatives in contributing to the development of materials with varied functional applications (Anandan et al., 2018), (Al-Romaizan et al., 2014).

Optical Limiting and Photoluminescence

The development of donor-acceptor substituted thiophene dyes demonstrates enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors. Such compounds exhibit promising applications in photonic and optoelectronic devices (Anandan et al., 2018).

Molecular Docking Studies

Biphenyl ester derivatives have been synthesized and analyzed for their tyrosinase inhibitory activities through crystallographic, spectral analysis, and molecular docking studies. This research illustrates the potential of such compounds in pharmaceutical applications, particularly in treatments related to enzyme inhibition (Kwong et al., 2017).

Propriétés

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16BrFN2OS/c27-20-10-6-19(7-11-20)25(31)16-32-26-23(15-29)22(17-8-12-21(28)13-9-17)14-24(30-26)18-4-2-1-3-5-18/h1-14H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTBMMYREQCKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide](/img/structure/B4619406.png)

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4619419.png)

![2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4619420.png)

![2-(4-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4619433.png)

![3,6-dicyclopropyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619451.png)

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)

![3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)

![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)